An In-depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid
An In-depth Technical Guide to 3-Chloro-5-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive scientific overview of 3-Chloro-5-methoxybenzoic acid (CAS No. 82477-67-6), a key chemical intermediate for professionals in pharmaceutical and agrochemical research and development. This document elucidates the compound's physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its chemical reactivity and strategic applications. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists leveraging this versatile building block in the synthesis of complex, high-value molecules.
Introduction and Strategic Importance
3-Chloro-5-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable scaffold in synthetic organic chemistry. Its structure, featuring a carboxylic acid, a deactivating chloro group, and an activating methoxy group at the meta positions, provides a unique combination of reactivity and stability. This specific arrangement of functional groups allows for selective chemical transformations, making it a sought-after precursor in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1]
The utility of this compound is particularly pronounced in the development of anti-inflammatory and analgesic drugs, where precise molecular architecture is paramount for biological activity.[1] Furthermore, its application extends to the formulation of specialized herbicides and pesticides, contributing to advancements in crop protection.[1] This guide aims to provide researchers and drug development professionals with the in-depth knowledge required to effectively utilize 3-Chloro-5-methoxybenzoic acid in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective application. The key data for 3-Chloro-5-methoxybenzoic acid are summarized below.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 82477-67-6 | |
| Molecular Formula | C₈H₇ClO₃ | |
| Molecular Weight | 186.59 g/mol | |
| Appearance | White to tan or pale cream powder/solid | [1] |
| Melting Point | 172-176 °C | |
| pKa | 3.71 ± 0.10 (Predicted) | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [2] |
Spectroscopic Data Interpretation
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The carboxylic acid proton will appear as a broad singlet at a very high chemical shift, typically >13 ppm. The three aromatic protons will appear as multiplets between 7.0 and 7.8 ppm. The methoxy group protons will present as a sharp singlet around 3.8 ppm.[3][4]
-
Expected Chemical Shifts (δ, ppm):
-
~13.3 (s, 1H, -COOH)
-
~7.7 (m, 1H, Ar-H)
-
~7.5 (m, 1H, Ar-H)
-
~7.3 (m, 1H, Ar-H)
-
~3.85 (s, 3H, -OCH₃)
-
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (lowest ppm) among the substituted carbons.[3][4][5]
-
Expected Chemical Shifts (δ, ppm):
-
~166.5 (C=O)
-
~160.0 (C-OCH₃)
-
~134.5 (C-Cl)
-
~132.0 (C-COOH)
-
~125.0 (Ar C-H)
-
~120.0 (Ar C-H)
-
~112.0 (Ar C-H)
-
~56.0 (-OCH₃)
-
-
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides clear evidence of the key functional groups.
-
Characteristic Absorption Bands (cm⁻¹):
-
2500-3300 (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1700: C=O stretch of the carboxylic acid carbonyl group. This is a strong, sharp peak and is highly characteristic.
-
~1600, ~1470: C=C stretches within the aromatic ring.
-
~1250: Asymmetric C-O-C stretch of the aryl ether (methoxy group).
-
~1050: Symmetric C-O-C stretch of the aryl ether.
-
~750: C-Cl stretch.
-
Synthesis and Purification
The synthesis of 3-Chloro-5-methoxybenzoic acid can be logically approached from commercially available precursors such as 3-chloro-5-hydroxybenzoic acid or 3,5-dichlorobenzoic acid. The methylation of the hydroxyl group is a common and efficient strategy.
Proposed Synthesis Pathway: Williamson Ether Synthesis
This protocol describes the methylation of 3-chloro-5-hydroxybenzoic acid. The causality behind this choice is the high reactivity of the phenolic hydroxyl group towards methylation under basic conditions, which is a robust and well-documented transformation.
Caption: Williamson ether synthesis for methylation.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is intended for use by qualified chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-hydroxybenzoic acid (10.0 g, 58.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (17.7 g, 128 mmol, 2.2 equiv.) and 100 mL of acetone. Stir the suspension vigorously.
-
Methylation: Add dimethyl sulfate (6.6 mL, 70 mmol, 1.2 equiv.) dropwise to the stirring suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle only in a fume hood with appropriate gloves.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1N HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-Chloro-5-methoxybenzoic acid as a white to off-white solid.
Chemical Reactivity and Synthetic Applications
The reactivity of the aromatic ring in 3-Chloro-5-methoxybenzoic acid is governed by the interplay of its three substituents.
-
Carboxyl Group (-COOH): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and acts as a meta-director.[2]
-
Methoxy Group (-OCH₃): A strong electron-donating group that activates the ring and is ortho, para-directing.
-
Chloro Group (-Cl): An electron-withdrawing group (by induction) that deactivates the ring, but is ortho, para-directing (due to resonance).
The net effect is a complex directive influence. The positions ortho to the methoxy group (C4 and C6) are the most activated and sterically accessible for electrophilic attack. The carboxyl group can be readily converted to other functional groups such as esters, amides, or acid chlorides, providing a key handle for molecular elaboration.[6]
Application as a Pharmaceutical Building Block
This molecule is a valuable intermediate in constructing more complex pharmaceutical agents.[1] For example, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or other therapeutic agents through the formation of an amide bond.
Caption: Typical workflow for amide synthesis.
Analytical Quality Control
Ensuring the purity of starting materials is a non-negotiable aspect of drug development and synthesis. The following protocols are self-validating systems for the quality control of 3-Chloro-5-methoxybenzoic acid.
Protocol: Purity Determination by Acid-Base Titration
This method quantifies the molar amount of the carboxylic acid, providing a direct measure of purity against a standardized base.
-
Standardization: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200-250 mg of 3-Chloro-5-methoxybenzoic acid into a 250 mL conical flask.
-
Dissolution: Dissolve the sample in ~50 mL of a 1:1 ethanol/water mixture. Gentle warming may be necessary.
-
Titration: Add 2-3 drops of phenolphthalein indicator. Titrate the acid solution with the standardized 0.1 M NaOH solution until the first permanent faint pink color persists for at least 30 seconds. This is the endpoint.[7][8]
-
Calculation: Calculate the purity using the following formula: % Purity = (V_NaOH × M_NaOH × MW_acid) / (W_sample × 1000) × 100
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of standardized NaOH solution (mol/L)
-
MW_acid = Molecular weight of the acid (186.59 g/mol )
-
W_sample = Weight of the acid sample (g)
-
Protocol: Analysis by Gas Chromatography (GC) after Silylation
Due to its low volatility, direct GC analysis of the carboxylic acid is challenging. Derivatization to a more volatile trimethylsilyl (TMS) ester is the industry-standard approach.[9][10][11]
-
Derivatization:
-
In a 2 mL GC vial, accurately weigh ~5 mg of the acid sample.
-
Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL, split mode (e.g., 50:1).
-
-
Analysis: The resulting TMS-ester of 3-Chloro-5-methoxybenzoic acid will be significantly more volatile and exhibit a sharp, symmetrical peak. Purity can be assessed by the area percent method, assuming all components have a similar response factor on a Flame Ionization Detector (FID).
Safety and Handling
3-Chloro-5-methoxybenzoic acid is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure (STOT SE) 3 (Respiratory system).
-
Signal Word: Danger
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Use a dust mask or conduct operations in a fume hood to avoid inhalation of the powder.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.
Conclusion
3-Chloro-5-methoxybenzoic acid (CAS 82477-67-6) is a strategically important intermediate whose value is derived from the specific arrangement of its chloro, methoxy, and carboxylic acid functional groups. This guide has provided a detailed framework for its synthesis, analysis, and application, grounded in established chemical principles. By understanding its reactivity and employing the robust analytical methods described herein, researchers and drug development professionals can confidently and effectively integrate this compound into their synthetic pathways to create novel and impactful molecules for the pharmaceutical and agrochemical industries.
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Figure 1. Chemical Structure of 3-Chloro-5-methoxybenzoic acid with proton environments labeled.
